2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide
CAS No.:
Cat. No.: VC15285015
Molecular Formula: C22H23NO5
Molecular Weight: 381.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23NO5 |
|---|---|
| Molecular Weight | 381.4 g/mol |
| IUPAC Name | 2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide |
| Standard InChI | InChI=1S/C22H23NO5/c1-13-17-8-9-19(24)14(2)21(17)28-22(26)18(13)12-20(25)23-11-10-15-4-6-16(27-3)7-5-15/h4-9,24H,10-12H2,1-3H3,(H,23,25) |
| Standard InChI Key | NLCUPIZGQXQSPS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)NCCC3=CC=C(C=C3)OC |
Introduction
2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the areas of anti-inflammatory and antioxidant activities. The compound's structure features a chromenone core with hydroxyl and methoxy substituents, which contribute to its potential biological interactions.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves several steps, including reactions that form the chromenone core and the attachment of the acetamide side chain. The choice of solvents, temperature, and reaction time are crucial for optimizing yield and purity. Techniques such as recrystallization or chromatography may be used for purification post-synthesis.
The compound can undergo various chemical reactions typical of amides and chromenones, including reactions with strong acids or bases, which can significantly influence the outcome of reactions involving the chromenone core.
Biological Activities and Potential Applications
Chromenone derivatives, including 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide, are recognized for their potential therapeutic roles in treating diseases related to oxidative stress and inflammation. The compound's structure suggests it may possess anti-inflammatory and antioxidant properties, making it a subject of interest in medicinal chemistry.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide. For example:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate | Ester derivative | Less polar than acetamide |
| 5-Hydroxycoumarin | Simple hydroxylated coumarin | Exhibits fluorescence |
| Dimethyl (7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)phosphonate | Phosphonate group | Potential for bioactivity modulation |
Research Findings and Future Directions
Given the limitations of the available data, future research should focus on detailed pharmacological profiling and clinical trials to explore its therapeutic potential fully.
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